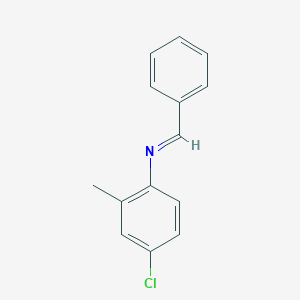
Benzenamine, 4-chloro-2-methyl-N-(phenylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-chloro-2-methyl-N-(phenylmethylene)- is an organic compound with the molecular formula C14H12ClN It is a derivative of benzenamine, where the amino group is substituted with a 4-chloro-2-methyl group and a phenylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-chloro-2-methyl-N-(phenylmethylene)- typically involves the reaction of 4-chloro-2-methylbenzenamine with benzaldehyde. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the final product.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 4-chloro-2-methyl-N-(phenylmethylene)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-chloro-2-methyl-N-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Benzenamine, 4-chloro-2-methyl-N-(phenylmethylene)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-chloro-2-methyl-N-(phenylmethylene)- involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenylmethylene group enhances the compound’s ability to interact with hydrophobic pockets in target molecules, increasing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-chloro-2-methyl-: Lacks the phenylmethylene group, resulting in different chemical properties and reactivity.
Benzenamine, 4-chloro-N-methyl-: Contains a methyl group instead of the phenylmethylene group, leading to variations in its biological activity and applications.
Benzenamine, 2-chloro-4-(methylsulfonyl)-:
Uniqueness
Benzenamine, 4-chloro-2-methyl-N-(phenylmethylene)- is unique due to the presence of both the 4-chloro-2-methyl and phenylmethylene groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and enhanced reactivity towards nucleophiles, making it valuable for specific applications in research and industry.
Properties
CAS No. |
193695-35-1 |
|---|---|
Molecular Formula |
C14H12ClN |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-1-phenylmethanimine |
InChI |
InChI=1S/C14H12ClN/c1-11-9-13(15)7-8-14(11)16-10-12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
TXEZQXLKPVFCKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















